molecular formula C21H15FN2O2 B277779 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide

Cat. No. B277779
M. Wt: 346.4 g/mol
InChI Key: WIWXEGUSYPNEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide, also known as BFA-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-1 belongs to the class of benzamide derivatives and has been shown to exhibit promising anticancer properties.

Mechanism Of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide exerts its anticancer effects by targeting the proteasome, a cellular organelle responsible for the degradation of proteins. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation of proteins triggers a cascade of events that ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been shown to induce the accumulation of ubiquitinated proteins in cancer cells, indicating that it inhibits the proteasome activity. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has also been found to induce the phosphorylation of several proteins involved in the regulation of cell cycle and apoptosis. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been shown to reduce the levels of several proteins involved in cancer cell survival and proliferation.

Advantages And Limitations For Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target within the cell. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide is also highly selective for cancer cells, making it a useful tool for studying cancer biology. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has some limitations as well. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide. One area of interest is the development of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide analogs with improved potency and selectivity. Another area of interest is the evaluation of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide involves several steps, including the condensation of 2-amino-5-methylbenzoic acid with 2-nitrophenylacetic acid to form a benzoxazole intermediate. The intermediate is then reduced and coupled with 3-fluorobenzoyl chloride to yield the final product. The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been optimized to ensure high yield and purity.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been extensively studied for its potential anticancer properties. It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide

InChI

InChI=1S/C21H15FN2O2/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)26-21)12-18(13)23-20(25)14-5-4-6-16(22)11-14/h2-12H,1H3,(H,23,25)

InChI Key

WIWXEGUSYPNEIC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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